molecular formula C22H24N4O3 B12909568 (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide

(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide

Cat. No.: B12909568
M. Wt: 392.5 g/mol
InChI Key: NYDAOAOFRBMAPQ-PMACEKPBSA-N
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Description

(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide is a synthetic chiral dipeptide analog designed for advanced pharmacological and biochemical research. This compound features a high degree of structural specificity, incorporating two key amino acid derivatives: an N-acetyl-L-tryptophan moiety and a C-terminal phenylalaninamide. The N-acetylation of the tryptophan residue is a notable feature, as acetylated amino acids like N-Acetyl-L-tryptophan have been studied for their binding properties with proteins such as human serum albumin and their role in modulating enzyme activity . The molecule's C-terminal amide group, rather than a free carboxylic acid, is a critical determinant of its bioactivity and stability, influencing its binding affinity and selectivity for specific peptide recognition sites . This dipeptide is primarily valuable for investigating peptide-receptor interactions, particularly with Class A G protein-coupled receptors (GPCRs). Researchers can utilize this compound to probe the structural requirements for peptide binding and activation, as the indole side chain of tryptophan and the aromatic benzyl side chain of phenylalanine are often crucial for engaging hydrophobic pockets within receptor transmembrane domains . Its precise stereochemistry ((2S) configuration at both chiral centers) is essential for its biological recognition, making it a critical tool for structure-activity relationship (SAR) studies. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide

InChI

InChI=1S/C22H24N4O3/c1-14(27)25-20(12-16-13-24-18-10-6-5-9-17(16)18)22(29)26-19(21(23)28)11-15-7-3-2-4-8-15/h2-10,13,19-20,24H,11-12H2,1H3,(H2,23,28)(H,25,27)(H,26,29)/t19-,20-/m0/s1

InChI Key

NYDAOAOFRBMAPQ-PMACEKPBSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Solution-Phase Peptide Synthesis

This classical approach involves the following steps:

  • Protection of functional groups: The amino group of tryptophan is acetylated to form the N-acetyl derivative, preventing side reactions during coupling.
  • Activation of the carboxyl group: The carboxyl group of the N-acetyl tryptophan is activated using coupling reagents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or uronium salts (e.g., HATU, HBTU).
  • Coupling reaction: The activated N-acetyl tryptophan is reacted with phenylalanine amide under mild conditions to form the peptide bond.
  • Purification: The product is purified by chromatographic techniques such as preparative HPLC.

This method allows precise control over stereochemistry and is suitable for small-scale synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is widely used for peptide synthesis due to its efficiency and ease of automation:

  • Resin attachment: The C-terminal amino acid (phenylalanine amide) is attached to a solid resin support.
  • Stepwise elongation: The N-acetyl tryptophan derivative is coupled to the resin-bound phenylalanine amide using activated esters or coupling reagents.
  • Deprotection and cleavage: After coupling, protecting groups are removed, and the peptide is cleaved from the resin.
  • Purification: The crude peptide is purified by HPLC.

SPPS is advantageous for synthesizing peptides with high purity and yield.

Recombinant Expression (Less Common for Small Peptides)

According to recent patent literature, recombinant microorganisms engineered to produce peptide compounds related to this structure have been developed, enabling high-yield biosynthesis of complex peptides. However, this method is more applicable to longer peptides or proteins rather than small dipeptides like the target compound.

Detailed Research Findings and Data

Coupling Reagents and Conditions

Coupling Reagent Solvent Temperature Yield (%) Notes
DCC/HOBt DMF 0–25 °C 70–85 Commonly used, risk of urea byproducts
HATU/DIPEA DMF Room temp 85–95 High efficiency, less racemization
EDC/HOBt DCM/DMF Room temp 75–90 Water-soluble byproducts

Purification and Characterization

  • Purification: Preparative reverse-phase HPLC is the standard method to isolate the pure dipeptide.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry (MS), and optical rotation to verify stereochemistry.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield Scale Suitability
Solution-Phase Synthesis Precise control, well-established Time-consuming, labor-intensive 70–90% Small to medium scale
Solid-Phase Peptide Synthesis (SPPS) Automation, rapid synthesis Requires specialized equipment 80–95% Small to large scale
Recombinant Expression Potential for large scale Complex engineering, less common Variable Large scale (for longer peptides)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and complex organic molecules.

Biology

In biological research, it serves as a probe to study protein-ligand interactions due to its peptide-like structure.

Medicine

The compound has potential therapeutic applications, including as an anti-inflammatory agent or in cancer research due to its ability to interact with specific biological targets.

Industry

In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for the production of high-value chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic tryptophan, allowing it to bind to protein active sites, while the acetamido and phenylpropanamide groups enhance its binding affinity and specificity. This interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Structural Differences Molecular Weight (g/mol) Biological Activity/Properties Reference IDs
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide N-methyl substitution at the terminal amide; lacks phenyl group 217.27 Research chemical; no reported bioactivity
(2S)-2-acetamido-N-(3-acetamidopropyl)-3-(1H-indol-3-yl)propanamide Additional acetamidopropyl chain; lacks phenyl group 360.41 Unknown activity; used in structural studies
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanamide Aminoacetyl substitution at the central amide; lacks phenyl group 260.29 No reported bioactivity
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid Hydroxyphenyl substituent; carboxylic acid terminus 491.51 Potential receptor-binding scaffold
(S)-2-((S)-2-((S)-2-amino-3-(2-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-1H-indol-3-yl)propanamido)-... Complex phenoxy-acetyl and guanidino substituents N/A Antifungal activity (24 mm against C. albicans)

Key Observations :

The antifungal activity of a structurally complex analog () highlights the role of electron-withdrawing groups (e.g., chloro, methyl) in enhancing bioactivity .

Stereochemical Sensitivity :

  • The (2S) configuration is conserved in all analogs, emphasizing its importance in maintaining structural integrity and interaction with chiral biological targets .

Terminal Functional Groups :

  • Carboxylic acid termini (e.g., in ) may facilitate salt formation or receptor binding, whereas amide termini (as in the target compound) could improve metabolic stability .

Physicochemical Properties :

  • Collision cross-section (CCS) data for a related compound () suggests moderate polarity (CCS ~208 Ų for [M+H]+), which aligns with typical peptidomimetics .

Biological Activity

The compound (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide, also known as a derivative of indole, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O4C_{22}H_{23}N_{3}O_{4} with a molecular weight of 393.44 g/mol. Its structure features an indole moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including (2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide. For instance, a study by Cadelis et al. demonstrated that indole-based compounds could enhance the efficacy of existing antibiotics against resistant bacterial strains such as Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were reported to be significantly lower than those for traditional antibiotics alone, suggesting a synergistic effect.

CompoundMIC against P. aeruginosaMIC against E. coli
Doxycycline Alone12.5 µM25 µM
Doxycycline + Indole Derivative6.25 µM3.125 µM

Cytotoxicity Studies

While exploring the antimicrobial properties, it is crucial to assess cytotoxicity. Some indole derivatives have shown cytotoxic effects towards human embryonic kidney cells (HEK293). For example, certain analogs exhibited hemolytic activity towards human red blood cells, which limits their therapeutic application . Therefore, further modifications to reduce toxicity while maintaining efficacy are necessary.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized various indole derivatives and tested their antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria. The study found that certain substitutions on the indole ring significantly affected antimicrobial potency and selectivity .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to identify structural features that enhance biological activity. The study revealed that modifications at specific positions on the indole moiety could lead to improved binding affinity to bacterial targets while reducing cytotoxicity .

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